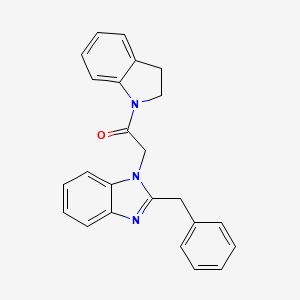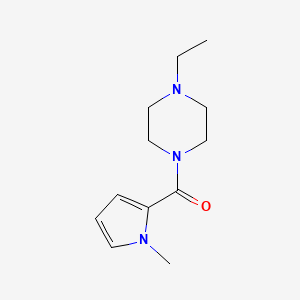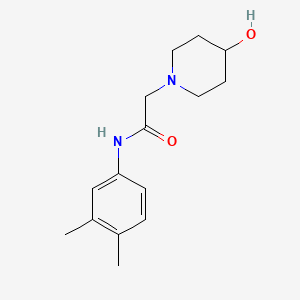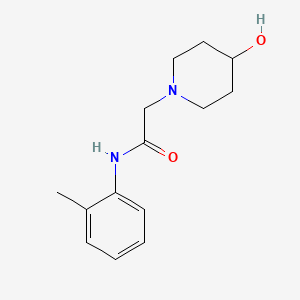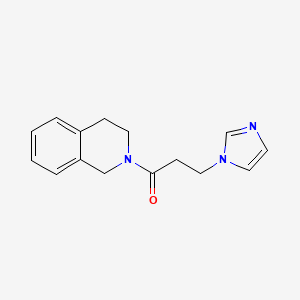
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one, also known as DIPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been shown to increase the activity of certain antioxidant enzymes, which help to protect cells from oxidative damage. In addition, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. One area of interest is the development of new antibiotics and antiviral drugs based on the anti-bacterial and anti-viral properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. Another potential application of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is in the development of new anti-inflammatory drugs, as it has been shown to inhibit the activity of COX-2. Finally, further research is needed to explore the potential anti-cancer properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one and its potential as a cancer treatment.
Métodos De Síntesis
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through the reaction of the intermediate compound with imidazole and formaldehyde.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been extensively studied for its potential applications in various fields such as medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(6-8-17-10-7-16-12-17)18-9-5-13-3-1-2-4-14(13)11-18/h1-4,7,10,12H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDICQFQGVMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

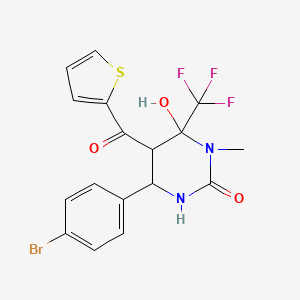
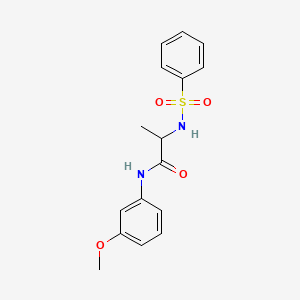
![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)
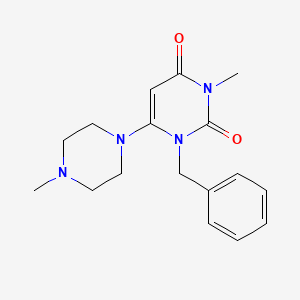
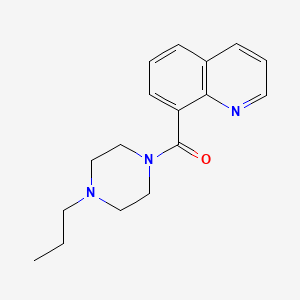
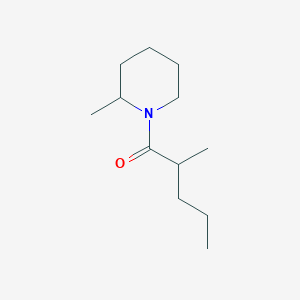
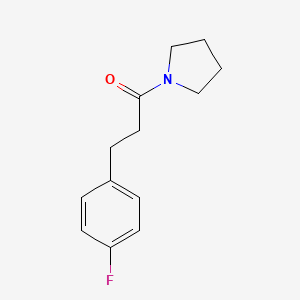
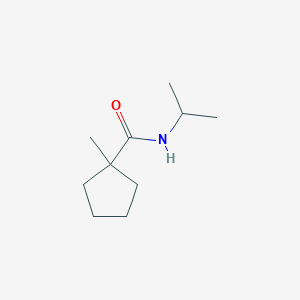
![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)
